Methyl 4-(1,3-dimethyl-2,4-dioxo-6-(o-tolylamino)-1,2,3,4-tetrahydrofuro[2,3-d]pyrimidin-5-yl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[1,3-dimethyl-6-(2-methylanilino)-2,4-dioxofuro[2,3-d]pyrimidin-5-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5/c1-13-7-5-6-8-16(13)24-19-17(14-9-11-15(12-10-14)22(28)30-4)18-20(27)25(2)23(29)26(3)21(18)31-19/h5-12,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXDJSXLDVFKKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-(1,3-dimethyl-2,4-dioxo-6-(o-tolylamino)-1,2,3,4-tetrahydrofuro[2,3-d]pyrimidin-5-yl)benzoate (CAS Number: 938032-44-1) is a synthetic compound with potential biological activities. This article reviews its chemical properties and discusses its biological activity based on diverse research findings.
- Molecular Formula : C₁₉H₁₉N₃O₄
- Molecular Weight : 353.378 g/mol
- Structural Features : The compound features a benzoate moiety linked to a tetrahydrofuro[2,3-d]pyrimidine structure that includes dimethyl and o-tolylamino substituents.
Biological Activity Overview
Research into the biological activity of this compound has revealed several potential therapeutic applications. Its structural characteristics suggest it may interact with various biological targets.
Anticancer Activity
Preliminary studies indicate that this compound exhibits anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro. For example:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Mechanism of Action : The compound may induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria. Key findings include:
- Minimum Inhibitory Concentration (MIC) : Determined for several strains including Staphylococcus aureus and Escherichia coli.
- Mode of Action : Likely involves disruption of bacterial cell wall synthesis.
Data Table: Summary of Biological Activities
Case Studies
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Case Study on Cancer Cell Lines :
- A study investigated the effects of the compound on MCF-7 cells over 48 hours. Results showed a significant reduction in cell viability at concentrations above 10 µM.
- Flow cytometry analysis indicated an increase in the sub-G1 population, suggesting apoptosis.
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Antimicrobial Efficacy Study :
- A series of experiments tested the compound against clinical isolates of E. coli. The results indicated a potent antimicrobial effect with MIC values comparable to standard antibiotics.
- The study highlighted the potential for developing new antimicrobial agents based on this compound's structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
